![molecular formula C16H9Cl2N5O2S B11213938 3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213938.png)
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: belongs to the class of heterocyclic compounds, combining both triazole and thiadiazine moieties. Let’s break it down:
Triazolo[3,4-b][1,3,4]thiadiazine: This part of the name indicates a fused ring system containing a triazole ring (a five-membered ring with three nitrogen atoms) and a thiadiazine ring (a five-membered ring with two nitrogen and one sulfur atom). The arrangement of these rings provides unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves a one-pot, catalyst-free procedure. Here’s how it’s done:
- Start with dibenzoylacetylene as the precursor.
- React dibenzoylacetylene with appropriate reagents to form the triazole and thiadiazine rings simultaneously.
Reaction Conditions:
- The reaction proceeds at room temperature .
- The yields are excellent .
Industrial Production:
While research studies often focus on laboratory-scale synthesis, industrial production methods would likely involve scaled-up versions of the same synthetic route.
Analyse Chemischer Reaktionen
This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the nitro group or other functional groups.
Reduction: Reduction reactions may reduce the nitro group to an amino group.
Substitution: Substituents on the phenyl rings can be replaced by other groups.
Common reagents and conditions:
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various halogenating agents (e.g., chlorine, bromine).
Major products:
- Reduction could lead to an amino derivative.
- Substitution may yield various derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
Chemistry: As a building block for designing new materials.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing heat-resistant explosives.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve:
Binding to molecular targets: Interacting with proteins, enzymes, or receptors.
Modulating pathways: Influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with the same exact structure, we can compare it to related heterocyclic compounds. For instance:
Triazoles: Similar in ring structure but lack the thiadiazine component.
Thiadiazines: Share the thiadiazine ring but without the triazole fusion.
Eigenschaften
Molekularformel |
C16H9Cl2N5O2S |
|---|---|
Molekulargewicht |
406.2 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H9Cl2N5O2S/c17-10-3-6-12(13(18)7-10)15-19-20-16-22(15)21-14(8-26-16)9-1-4-11(5-2-9)23(24)25/h1-7H,8H2 |
InChI-Schlüssel |
JFBKEDBDHFONRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11213857.png)
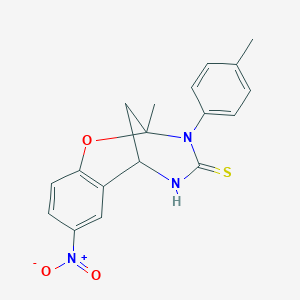
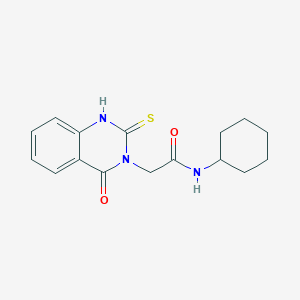
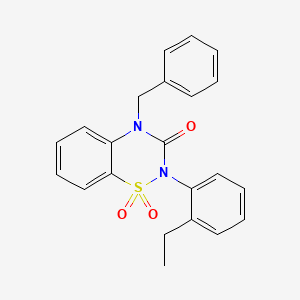
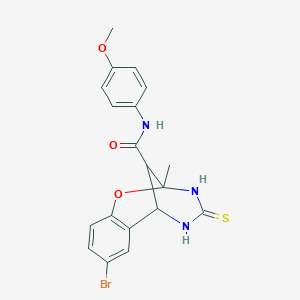
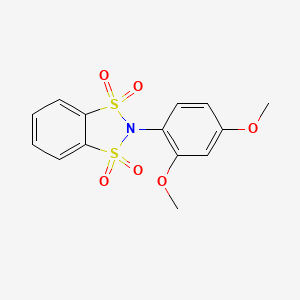
![3-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213884.png)
![2-(2-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B11213891.png)
![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213905.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213906.png)
![1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213911.png)
![4-[4-(4-nitrophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11213926.png)
![N-(4-butylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213935.png)
